N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their biological activities. They have been synthesized as novel CDK2 inhibitors for cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of these compounds involves a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .Molecular Structure Analysis
These compounds feature the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The molecular structure of these compounds plays a crucial role in their biological activities.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot multi-component cyclocondensation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be tuned by introducing different substituents at certain positions on the fused ring .Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For instance, a study focused on the synthesis, characterization, and evaluation of the crystal structure of pyrazole derivatives, including their applications in identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). Another research presented the microwave-assisted cyclocondensation method for synthesizing pyrimidine-linked pyrazole heterocyclics, highlighting their potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Biological Activities
The synthesized pyrazolo[1,5-a]pyrimidine compounds have shown various biological activities. For example, a study revealed their antifungal effects against significant types of fungi, indicating the potential for developing new antifungal agents (Jafar et al., 2017). Another investigation into pyrazolo[3,4-d]pyrimidin-4-one derivatives showcased their anticancer activity, with certain compounds exhibiting potent inhibitory effects on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Antimicrobial Properties
Further research into pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as antimicrobial agents. A study synthesized novel pyrazolopyrimidine derivatives and evaluated their antimicrobial and anti-5-lipoxygenase agents, showing promising results against specific cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, within certain types of cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Action Environment
It’s worth noting that similar compounds have shown excellent thermal stability , which could potentially influence the compound’s stability and efficacy.
Future Directions
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-5-28-20-12-10-19(11-13-20)25-21-14-16(3)24-23-22(17(4)26-27(21)23)18-8-6-15(2)7-9-18/h6-14,25H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICBJRLPOIOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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